molecular formula C9H12N2O4S B2693670 S-(3,4-dihydroxyphenyl)isothiourea acetate CAS No. 27320-20-3

S-(3,4-dihydroxyphenyl)isothiourea acetate

Cat. No. B2693670
CAS RN: 27320-20-3
M. Wt: 244.27
InChI Key: UGZALSMVEUUBOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, isothiourea-catalyzed asymmetric [3 + 3] annulation of α,β-unsaturated aryl esters with 2-acylbenzazoles has been reported . Also, a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been described .


Chemical Reactions Analysis

The chemical reactions involving isothiourea compounds have been studied. For example, isothiourea-catalyzed asymmetric [3 + 3] annulation of α,β-unsaturated aryl esters with 2-acylbenzazoles has been reported .

properties

IUPAC Name

acetic acid;(3,4-dihydroxyphenyl) carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.C2H4O2/c8-7(9)12-4-1-2-5(10)6(11)3-4;1-2(3)4/h1-3,10-11H,(H3,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZALSMVEUUBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C=C1SC(=N)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3,4-dihydroxyphenyl)isothiourea acetate

Synthesis routes and methods

Procedure details

After 26.0 g of catechol was dissolved in 400 ml of water, 15.2 g of thiourea was added to the solution at room temperature to dissolve. A solution of 130 g of potassium ferricyanide and 200 g of sodium acetate in 600 ml of water was added to the solution at room temperature and, 200 g of sodium acetate was further added to the mixture. After stirring overnight at room temperature, the reaction mixture was dissolved in 1N-HCl aqueous solution and the insoluble materials were filtered off. To the aqueous solution were added 200 g of sodium acetate and 400 ml of water. The mixture was stirred to precipitate the salt. The salt was taken out by filtration and dried under reduced pressure to give 52.5 g of S-(3,4-dihydroxyphenyl)isothiourea acetate.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
130 g
Type
catalyst
Reaction Step Five

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